7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate
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Overview
Description
The compound “7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate” is a complex organic molecule. It contains several functional groups and structural features that are common in pharmaceuticals and other biologically active compounds. These include a benzo[d][1,3]oxathiol ring, which is a type of heterocyclic compound , and chlorophenyl groups, which are commonly found in various drugs and pesticides .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide detailed information about the arrangement of atoms in the molecule and the angles and lengths of chemical bonds.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. The chlorophenyl groups might undergo nucleophilic aromatic substitution reactions, while the carbonyl group in the benzo[d][1,3]oxathiol ring might be involved in addition reactions or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would likely be determined experimentally. These properties would be influenced by factors such as its molecular structure and the presence of functional groups .Scientific Research Applications
Synthesis and Biological Activity
Research has shown the synthesis of various derivatives similar to 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate and their biological activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives demonstrated certain anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, 1,3-oxazole clubbed pyridyl-pyrazolines, which include a structurally related compound, showed anticancer and antimicrobial properties (Katariya et al., 2021).
Antibacterial and Enzyme Inhibition Screening
Derivatives with a structure similar to the compound have been synthesized and evaluated for their antibacterial and enzyme inhibition activity. For example, N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide and its derivatives have demonstrated notable antibacterial properties (Rasool et al., 2015).
Structural and Vibrational Properties Analysis
The structural and vibrational properties of compounds similar to 7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate have been studied using techniques such as FT-IR and XRD. These studies help in understanding the molecular structure and potential applications of these compounds (Kumar et al., 2014).
Aerobic Degradation Studies
Research on the aerobic degradation of chlorinated pollutants has shown the transformation of similar compounds in environmental settings. This is crucial for understanding the environmental fate of such chemicals (Becker et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-(2-chlorophenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl2O4S/c21-15-7-3-1-5-12(15)14-9-11(10-17-18(14)26-20(24)27-17)25-19(23)13-6-2-4-8-16(13)22/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSANXANPGYHQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=CC=C4Cl)SC(=O)O3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-2-oxobenzo[d][1,3]oxathiol-5-yl 2-chlorobenzoate |
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